molecular formula C14H16Cl2N2O3 B5881098 N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide

N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide

Cat. No. B5881098
M. Wt: 331.2 g/mol
InChI Key: TYLQQBXNPSESBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide, commonly known as DPCPX, is a selective antagonist for adenosine A1 receptors. Adenosine is a naturally occurring nucleoside that plays a crucial role in various physiological processes in the human body. Adenosine A1 receptors are involved in the regulation of cardiovascular, respiratory, and central nervous systems. DPCPX has been widely used in scientific research to study the role of adenosine A1 receptors in different physiological and pathological conditions.

Mechanism of Action

DPCPX acts as a competitive antagonist for adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are coupled to inhibitory G proteins. When adenosine binds to the receptor, it activates the inhibitory G protein, leading to a decrease in cyclic AMP levels and a decrease in intracellular calcium levels. DPCPX blocks the binding of adenosine to the receptor, preventing the activation of the inhibitory G protein and leading to an increase in cyclic AMP levels and intracellular calcium levels.
Biochemical and Physiological Effects
DPCPX has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, indicating its role in the regulation of cardiovascular function. It has also been shown to increase respiratory rate, indicating its role in the regulation of respiratory function. In the central nervous system, DPCPX has been shown to increase neuronal activity, indicating its role in the modulation of neuronal activity.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for lab experiments. It is a highly selective antagonist for adenosine A1 receptors, which allows for the specific blockade of these receptors without affecting other adenosine receptor subtypes. It is also relatively stable and can be stored for long periods of time. However, DPCPX has some limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. It is also relatively expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of DPCPX in scientific research. One direction is the study of the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown that adenosine A1 receptors play a role in the regulation of neuronal activity and the modulation of neuroinflammation, which are both implicated in the pathogenesis of these diseases. Another direction is the study of the role of adenosine A1 receptors in cancer. It has been shown that adenosine A1 receptors are overexpressed in some types of cancer, and their blockade may have therapeutic potential. Overall, DPCPX is a valuable tool for scientific research and has the potential to contribute to the development of new therapies for various diseases.

Synthesis Methods

DPCPX can be synthesized using a multi-step process. The first step involves the synthesis of 2,4-dichlorophenol, which is then converted to 2,4-dichlorophenoxyacetic acid. The acid is then esterified with piperidine to form the corresponding ester, which is further converted to DPCPX through a series of chemical reactions. The synthesis of DPCPX is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DPCPX has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. It has been shown that adenosine A1 receptors play a crucial role in the regulation of cardiovascular and respiratory functions, as well as in the modulation of neuronal activity in the central nervous system. DPCPX has been used to investigate the effects of adenosine A1 receptor blockade on these systems.

properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)acetyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3/c15-10-4-5-12(11(16)8-10)21-9-13(19)17-14(20)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLQQBXNPSESBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.